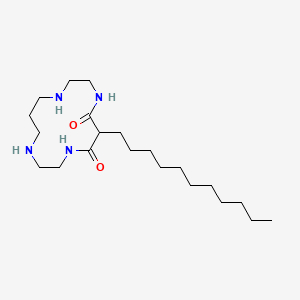
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a macrocyclic compound that belongs to the family of tetraazacyclotetradecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves the cyclization of linear polyamines with appropriate carbonyl compounds. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with undecyl bromide in the presence of a base, followed by oxidation to introduce the dione functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione groups back to alcohols.
Substitution: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
Wirkmechanismus
The mechanism by which 6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione exerts its effects involves the formation of stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with metal ions, stabilizing them and preventing unwanted side reactions. This property is particularly valuable in catalysis and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A parent compound without the undecyl and dione functionalities.
1,4,8,11-Tetraazacyclotetradecane-5,7-dione: Similar structure but lacks the undecyl group.
1,11-Bis(2-methylthiophene)-1,4,8,11-tetraazacyclotetradecane-5,7-dione: Contains additional substituents on the macrocycle.
Uniqueness
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione is unique due to its undecyl group, which enhances its lipophilicity and potential interactions with biological membranes. The dione functionality also provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90686-53-6 |
|---|---|
Molekularformel |
C21H42N4O2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
6-undecyl-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C21H42N4O2/c1-2-3-4-5-6-7-8-9-10-12-19-20(26)24-17-15-22-13-11-14-23-16-18-25-21(19)27/h19,22-23H,2-18H2,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
IFFGXNDBKCXFCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1C(=O)NCCNCCCNCCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


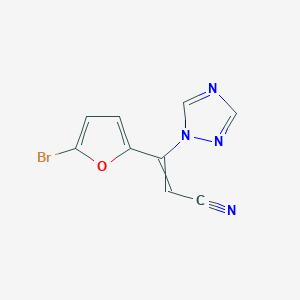
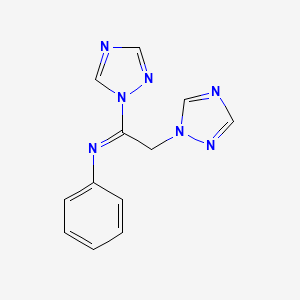
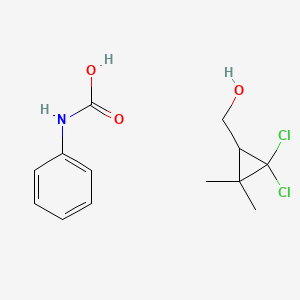
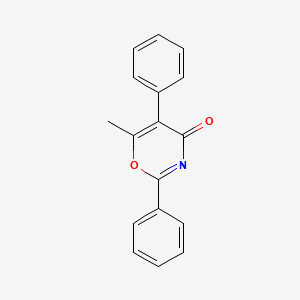

![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)
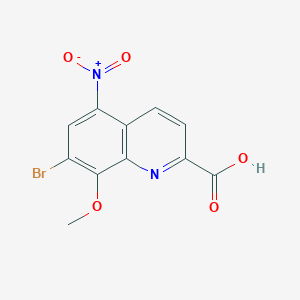

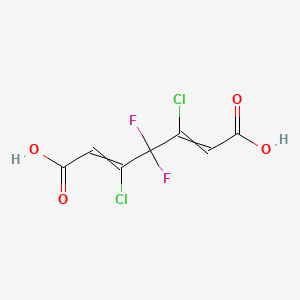
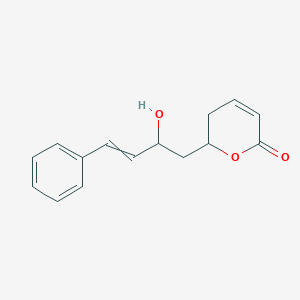
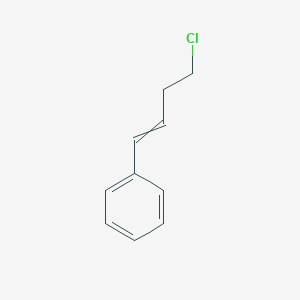
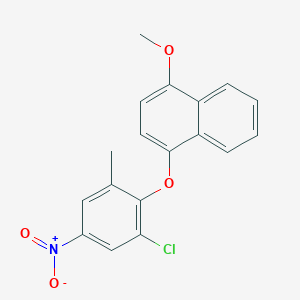
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
